molecular formula C20H28BF2NO4 B12976661 tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B12976661
M. Wt: 395.3 g/mol
InChI Key: IIWDTOJKGYNGLB-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of fluorine atoms and a boron-containing moiety adds to its chemical versatility and reactivity.

Preparation Methods

The synthesis of tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Fluorine Atoms: The difluoro substitution can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Boronate Ester Formation: The boronate ester moiety is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or boronate ester precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

    Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium complexes and bases like potassium carbonate.

Scientific Research Applications

Tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.

    Biology: The compound’s fluorinated and boron-containing moieties make it useful in the design of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Industry: Used in the development of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins or enzymes, while the boronate ester group can form reversible covalent bonds with active site residues. This dual functionality allows the compound to modulate biological pathways effectively, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar compounds to tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate include:

The uniqueness of this compound lies in its combination of fluorine and boronate ester functionalities, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H28BF2NO4

Molecular Weight

395.3 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoquinoline-2-carboxylate

InChI

InChI=1S/C20H28BF2NO4/c1-17(2,3)26-16(25)24-11-13-9-8-10-14(15(13)20(22,23)12-24)21-27-18(4,5)19(6,7)28-21/h8-10H,11-12H2,1-7H3

InChI Key

IIWDTOJKGYNGLB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CN(CC3(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

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